molecular formula C7H5Br2F B1343359 3-Bromo-5-fluorobenzyl bromide CAS No. 216755-57-6

3-Bromo-5-fluorobenzyl bromide

Cat. No.: B1343359
CAS No.: 216755-57-6
M. Wt: 267.92 g/mol
InChI Key: DAUWIPUGOIFZNF-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzyl bromide is an organic compound with the molecular formula C7H5Br2F. It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical products.

Scientific Research Applications

3-Bromo-5-fluorobenzyl bromide is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly in the synthesis of biologically active molecules.

    Material Science: It is employed in the preparation of functionalized polymers and advanced materials with specific properties.

    Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes for investigating biological pathways.

Safety and Hazards

3-Bromo-5-fluorobenzyl bromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3-Bromo-5-fluorobenzyl bromide is a chemical compound that is primarily used in the field of organic synthesis . It is often used as a reagent in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound is the organoboron reagent used in the Suzuki–Miyaura coupling .

Mode of Action

The mode of action of this compound involves its interaction with the organoboron reagent in the Suzuki–Miyaura coupling . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagent is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is used to create carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It is known that the compound should be stored under inert gas and should be protected from moisture .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The compound should be stored under inert gas and should be protected from moisture, as it can decompose in the presence of moisture . The reaction conditions for the Suzuki–Miyaura coupling are generally mild and functional group tolerant , which means that the reaction can be carried out in a variety of environments .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-fluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an alkylating agent, modifying nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the modification. The compound’s reactivity is primarily due to the presence of the bromine and fluorine atoms, which make it a potent electrophile .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This can result in changes in gene expression, particularly genes involved in antioxidant defense and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the alkylation of nucleophilic sites on biomolecules, such as proteins and DNA. This can lead to the formation of covalent bonds, resulting in the inhibition or activation of enzyme activity. Additionally, the compound can induce the formation of reactive oxygen species (ROS), leading to oxidative damage to cellular components. This oxidative stress can further modulate gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or moisture. Over time, degradation products can accumulate, potentially altering the compound’s biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress, resulting in long-term changes in cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce significant toxicity, including oxidative damage, inflammation, and cell death. Threshold effects have been observed, where a specific dose level leads to a marked increase in adverse effects. Toxicity studies have shown that high doses of this compound can cause liver and kidney damage, as well as neurotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to covalent modifications and potential toxicity. The compound can also influence metabolic flux by inhibiting key metabolic enzymes, leading to altered levels of metabolites and changes in energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, such as the liver and brain. Additionally, this compound can be transported across cell membranes through passive diffusion, driven by its concentration gradient .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. Additionally, this compound can interact with nuclear proteins, leading to changes in gene expression and DNA damage. Targeting signals and post-translational modifications can direct the compound to specific organelles, influencing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluorobenzyl bromide typically involves the bromination of 3-fluorotoluene. The process can be summarized as follows:

    Bromination of 3-Fluorotoluene: 3-Fluorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce a bromine atom at the 5-position of the benzene ring, forming 3-bromo-5-fluorotoluene.

    Bromination of 3-Bromo-5-fluorotoluene: The resulting 3-bromo-5-fluorotoluene is then subjected to further bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce a bromine atom at the benzylic position, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluorobenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the benzylic position is highly reactive and can be easily replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the compound can lead to the formation of 3-bromo-5-fluorotoluene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: The major products are substituted benzyl derivatives.

    Oxidation: The major products are benzaldehyde or benzoic acid derivatives.

    Reduction: The major product is 3-bromo-5-fluorotoluene.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorobenzyl bromide
  • 2-Bromo-5-fluorobenzyl bromide
  • 3-Fluorobenzyl bromide

Comparison

3-Bromo-5-fluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, this compound offers distinct advantages in certain synthetic applications, particularly in the selective functionalization of the benzene ring and the preparation of specific substituted benzyl derivatives.

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUWIPUGOIFZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634624
Record name 1-Bromo-3-(bromomethyl)-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216755-57-6
Record name 1-Bromo-3-(bromomethyl)-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216755-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(bromomethyl)-5-fluorobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID20634624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluorobenzyl Bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3-Bromo-5-fluorobenzyl alcohol (2.3 g, 0.011 mole) in CH2Cl2 (15 mL) was added 12.4 mL of 1.0M PBr3 (3.33 g, 0.0123 mole) in CH2Cl2, stirred for 3 hr, diluted with ether (100 mL), washed with H2O (50 mL, 3×), dried over MgSO4, concentrated, and purified by column chromatography using 1:9 ethyl acetate/hexane as an eluant solvent system. 3-Bromo-5-fluorobenzyl bromide was obtained as a white crystalline material was obtained, mp 41-43° C. 1H NMR (DMSO-d6) δ 4.69 (s, 2H), 7.52(d, 1H, J=1.76 Hz) 7.54(d, 1H, J=1.91 Hz), 7.56 (s, 1H); MS(EI): M+. m/z 266; Anal. Calc. For C7H5Br2F: C, 31.38; H, 1.88. Found: C, 31.75, H, 1.78.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

(3-Bromo-5-fluorophenyl)methanol (0.78 g, 3.8 mmol) and triphenylphosphine (2.0 g, 7.6 mmol) were combined in tetrahydrofuran (20 mL) and cooled to 0° C. N-Bromosuccinimide (1.4 g, 7.98 mmol) was introduced in portions and the reaction allowed to warm to room temperature. After 16 h, the reaction mixture was diluted with ethyl acetate, washed with concentrated sodium bicarbonate (2×), then brine (2×), dried over sodium sulfate, and concentrated. Column chromatography on silica gel (5% ethyl acetate/hexanes) gave 0.8 g (79%) as a white powder. 1H-NMR (CDCl3, 300 MHz) 7.30 (s, 1H), 7.14-7.18 (m, 1H), 7.01-7.05 (m, 1H), 4.36 (s, 2H).
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

While phosphorus tribromide (3.65 g) was stirred, 47% aqueous hydrogen bromide solution (18.3 ml) was added in such a manner that the reaction temperature did not exceed 40° C. 3-Bromo-5-fluorobenzyl alcohol (7.70 g) in ethanol (6 ml) was added dropwise thereto, and the mixture was refluxed for 5 hours in an oil bath. The reaction mixture was cooled, and poured into ice/water, followed by extraction with n-hexane (150 ml). The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=30:1), to thereby yield 6.64 g of the target compound (yield: 66.0%).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
66%

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